molecular formula C11H12N2O3 B578666 Ethyl 6-methoxyimidazo[1,2-a]pyridine-2-carboxylate CAS No. 1220397-18-1

Ethyl 6-methoxyimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B578666
CAS No.: 1220397-18-1
M. Wt: 220.228
InChI Key: SKFQWLXXQRGZOF-UHFFFAOYSA-N
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Description

Ethyl 6-methoxyimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug design due to its ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridines typically involves the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones. One efficient method involves the NaOH-promoted cycloisomerization of N-propargylpyridiniums under ambient, aqueous, and metal-free conditions . This method provides a rapid and high-yielding route to imidazo[1,2-a]pyridines.

Industrial Production Methods: Industrial production of imidazo[1,2-a]pyridines often employs metal-catalyzed coupling reactions, such as those involving copper, iron, gold, ruthenium, and palladium . These processes may involve undesirable solvents and high temperatures, but recent advancements have focused on greener and more efficient methods.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-methoxyimidazo[1,2-a]pyridine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions may vary, but metal-free and green chemistry approaches are increasingly preferred .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. Functionalization at various positions on the imidazo[1,2-a]pyridine scaffold can lead to a wide range of derivatives with different biological activities.

Scientific Research Applications

Ethyl 6-methoxyimidazo[1,2-a]pyridine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 6-methoxyimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine scaffold can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of bacterial growth, making it effective against tuberculosis . The exact molecular pathways involved depend on the specific derivative and its target.

Comparison with Similar Compounds

Uniqueness: Ethyl 6-methoxyimidazo[1,2-a]pyridine-2-carboxylate is unique due to its specific substituents, which can influence its biological activity and stability. Its methoxy group at the 6-position and ethyl ester at the 2-position provide distinct properties compared to other imidazo[1,2-a]pyridine derivatives.

Biological Activity

Ethyl 6-methoxyimidazo[1,2-a]pyridine-2-carboxylate (EMIPC) is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of EMIPC, detailing its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

EMIPC features a fused imidazo[1,2-a]pyridine structure characterized by:

  • Molecular Formula : C_12H_12N_2O_3
  • Molecular Weight : Approximately 220.23 g/mol
  • Functional Groups : Methoxy group at the 6-position and ethyl ester at the 2-position enhance its chemical reactivity and biological interactions.

The biological activity of EMIPC is attributed to its interaction with various molecular targets, including enzymes and receptors. The imidazo[1,2-a]pyridine scaffold allows for binding to specific proteins, potentially modulating their functions. This interaction is crucial in:

  • Antimicrobial Activity : EMIPC has shown effectiveness against multidrug-resistant strains of tuberculosis, indicating its potential as an antimicrobial agent.
  • Enzyme Inhibition : The compound's ability to inhibit certain enzymes contributes to its therapeutic potential in treating various diseases .

Biological Activities

Research has demonstrated that EMIPC exhibits several biological activities:

  • Anticancer Properties : Studies indicate that derivatives of imidazo[1,2-a]pyridine, including EMIPC, possess submicromolar inhibitory activity against various tumor cell lines. This suggests that EMIPC may serve as a lead compound for developing anticancer agents .
  • Antimicrobial Effects : The compound has been explored for its efficacy against bacterial infections, particularly those caused by resistant strains. Its mechanism may involve disrupting bacterial cell processes or inhibiting essential enzymes .

Research Findings and Case Studies

A summary of significant findings related to EMIPC's biological activity includes:

StudyFocusFindings
Synthesis and CharacterizationIdentified chemical properties and potential applications in medicinal chemistry.
Antimicrobial ActivityDemonstrated effectiveness against multidrug-resistant tuberculosis strains.
Anticancer ActivityShowed submicromolar inhibition against various cancer cell lines.

Case Study: Anticancer Activity

In a recent study evaluating the anticancer properties of EMIPC derivatives, the following results were noted:

  • Cell Lines Tested : A549 (lung cancer) and HCC827 (non-small cell lung cancer).
  • Inhibitory Concentration (IC50) : Most derivatives exhibited IC50 values below 1 µM against HCC827 cells.
  • Mechanism : The activity was linked to the inhibition of the PI3K signaling pathway, crucial for cancer cell survival and proliferation .

Properties

IUPAC Name

ethyl 6-methoxyimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-3-16-11(14)9-7-13-6-8(15-2)4-5-10(13)12-9/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKFQWLXXQRGZOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=C(C=CC2=N1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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